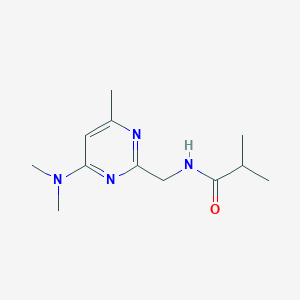

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide

Description

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine is a benzothiazole derivative characterized by a morpholine ring attached to the 2-position of the benzothiazole core and a nitro group at the 6-position. The nitro group confers electron-withdrawing properties, which may enhance binding interactions with target proteins by modulating electron density in the benzothiazole ring.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8(2)12(17)13-7-10-14-9(3)6-11(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUQNEWOVYDVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-dimethylaminopyridine (dmap), act as non-selective agonists at most or all of the serotonin receptors.

Mode of Action

For instance, DMAP, a derivative of pyridine, is more basic than pyridine due to the resonance stabilization from the NMe2 substituent. This basicity makes DMAP a useful nucleophilic catalyst for a variety of reactions.

Biochemical Pathways

It is known that dmap and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved.

Pharmacokinetics

It is known that the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of dmap with pentafluoropyridine, has a significant impact of temperature. This could potentially affect the bioavailability of the compound.

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the protonation degree of DMAP derivatives has been found to be significantly impacted by temperature. This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide is a synthetic compound with potential biological activity. Its unique structure, characterized by a pyrimidine ring and an isobutyramide moiety, suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H18N4O, with a molecular weight of 246.31 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1797718-61-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator, influencing biochemical processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Specific investigations into the compound's efficacy against cancer types such as breast and lung cancer are ongoing.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Similar compounds have been shown to enhance brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function. Preclinical studies involving animal models of neurodegenerative diseases like Parkinson's disease have indicated that such compounds can mitigate neurotoxic effects and promote neuronal health.

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Studies : A study conducted on a series of pyrimidine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity (source: PubChem).

- Neuroprotection : In a double-lesion model of Parkinson's disease, administration of related compounds resulted in improved motor functions and increased levels of neuroprotective factors (source: Science.gov).

- Anti-inflammatory Mechanisms : Research involving similar compounds has shown a reduction in inflammatory markers in animal models, supporting the hypothesis that these compounds can modulate inflammatory responses effectively (source: PubMed).

Data Table: Biological Activity Overview

Scientific Research Applications

Treatment of Duchenne Muscular Dystrophy (DMD)

One of the notable applications of this compound is in the treatment of Duchenne Muscular Dystrophy (DMD). Research indicates that N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide can be used in combination with other agents to enhance therapeutic efficacy against DMD. This is significant as DMD is a severe genetic disorder characterized by progressive muscle degeneration and weakness. The compound's ability to modulate specific biological pathways may contribute to improved muscle function and regeneration in affected patients .

C5a Receptor Modulation

The compound has also been investigated for its role as a C5a receptor (C5aR) modulator. C5aR antagonists are emerging as potential therapeutic agents for various inflammatory diseases, including vasculitis and autoimmune disorders. By inhibiting the C5a receptor, this compound could reduce inflammation and tissue damage associated with these conditions. Studies have shown that such compounds can significantly decrease leukocyte infiltration and inflammatory responses in animal models .

Molecular Interactions

The efficacy of this compound lies in its molecular structure, which allows it to interact with specific receptors and enzymes involved in disease pathways. The dimethylamino group enhances its solubility and bioavailability, facilitating better absorption and distribution within biological systems.

Anti-inflammatory Properties

Research suggests that the compound exhibits anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in cells. This mechanism is particularly beneficial in conditions characterized by chronic inflammation, such as autoimmune diseases.

Clinical Trials on DMD

In clinical settings, this compound has been included in trials aimed at assessing its safety and efficacy when combined with other treatments for DMD. Preliminary results indicate improvements in muscle strength and function among participants receiving the compound as part of their regimen.

In Vivo Studies on Inflammation

In vivo studies utilizing murine models have demonstrated the compound's ability to reduce inflammatory markers significantly. For instance, a study reported a 60% reduction in total cell influx into the lungs following treatment with a C5aR antagonist, highlighting its potential for managing respiratory inflammatory conditions .

Data Tables

| Application Area | Specific Use Case | Research Findings Summary |

|---|---|---|

| Duchenne Muscular Dystrophy | Combination therapy | Improved muscle function; ongoing clinical trials |

| Inflammatory Diseases | C5a receptor modulation | Significant reduction in inflammatory markers in animal models |

Comparison with Similar Compounds

Halogen-Substituted Benzothiazoles

- 4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1 in ): Structure: Bromine at the 4-position and chlorine at the 6-position. Activity: Exhibited 52.1% inhibition of PI3Kβ at 1 μM, outperforming analogues with different substituents (e.g., compounds 3 and 4 showed <20% inhibition) .

Morpholine-Containing Derivatives

- 4-(Benzo[d]thiazol-2-yl)morpholine (Compound 11 in ) :

- Structure : Lacks substituents on the benzothiazole ring.

- Activity : Demonstrated strong PI3Kβ inhibition due to π-π interactions with ILE930 and hydrogen bonds with ASP807/LYS797. The nitro group in the target compound could enhance similar interactions with ASP856, a selectivity-determining residue in PI3Kβ .

Nitro-Substituted Analogues

Key Observations :

Substituent Effects : Halogens (Br, Cl) improve activity through hydrophobic interactions, while the nitro group may enhance electronic effects and hydrogen bonding.

Morpholine Role : The morpholine ring is critical for binding to PI3Kβ’s ATP pocket, as seen in compound 11 .

Selectivity : The nitro group’s size and electronic profile may reduce cross-reactivity with off-target kinases (e.g., PI3Kγ/δ or mTOR) by optimizing steric compatibility with PI3Kβ’s VAL848-ASP856 pocket .

Physicochemical Properties

- Solubility : Morpholine improves aqueous solubility, but the nitro group may counteract this by introducing hydrophobicity, necessitating formulation optimizations.

Q & A

What synthetic strategies are recommended for optimizing the multi-step synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isobutyramide, particularly in improving reaction yields and purity?

Answer:

The synthesis of pyrimidine derivatives often involves multi-step reactions requiring precise control of conditions. For example, PROTAC synthesis protocols (e.g., ) highlight the use of column chromatography and thin-layer chromatography (TLC) for purification, which are critical for isolating intermediates. Key considerations include:

- Reaction Temperature and Time: Prolonged heating (e.g., 12–24 hours at 80°C) improves conversion but may degrade thermally sensitive intermediates .

- Solvent Selection: Polar aprotic solvents like isopropanol (used in ) enhance nucleophilic substitution reactions involving pyrimidine cores.

- Catalytic Systems: Transition-metal catalysts (e.g., Pd/C for hydrogenation) can reduce side reactions in deprotection steps .

- Yield Optimization: Parallel small-scale trials (1–5 g) are recommended to test conditions before scaling up .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization of this compound?

Answer:

Discrepancies between experimental and computational data often arise from stereochemical or conformational factors. For example:

- Diastereoselectivity: demonstrates that pyrimidine derivatives with dimethylamino groups can exhibit high diastereoselectivity (92:8) in Ugi reactions, which may lead to unexpected NMR splitting patterns.

- Dynamic Effects: Variable-temperature NMR can distinguish between rotamers or tautomers.

- Validation: Cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) ensures structural accuracy .

What advanced methodologies are employed to investigate the biological activity of this compound, particularly its potential as an enzyme inhibitor?

Answer:

- Enzyme Assays: Fluorogenic or chromogenic substrates (e.g., acetylcholinesterase assays in ) quantify inhibition kinetics.

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding interactions with targets like kinases or proteases, leveraging the dimethylamino group’s hydrogen-bonding capability .

- PROTAC Design: ’s PROTAC synthesis strategy can be adapted to conjugate the compound to E3 ligase ligands, enabling targeted protein degradation studies .

How does the dimethylamino substituent influence the stereochemical outcomes of reactions involving this compound?

Answer:

The dimethylamino group acts as a stereoelectronic director :

- Ugi Reaction Example: shows that 4-(dimethylamino)nicotinaldehyde derivatives achieve 92:8 diastereoselectivity due to steric and electronic effects stabilizing specific transition states.

- Chiral Resolution: The basic dimethylamino group facilitates salt formation with chiral acids (e.g., tartaric acid), enabling enantiomeric separation via crystallization .

What experimental approaches are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

Answer:

- Analog Synthesis: Replace the isobutyramide group with acyl moieties (e.g., trifluoromethylbenzamide in ) to assess metabolic stability and lipophilicity.

- Pharmacophore Mapping: Overlay studies (e.g., using Schrödinger’s Phase) identify critical hydrogen-bond acceptors/donors contributed by the pyrimidine ring and amide group .

- In Vivo PK/PD: Radiolabel the compound (e.g., with ³H or ¹⁴C) to study bioavailability and tissue distribution in rodent models .

How can researchers address low yields in cross-coupling reactions involving the pyrimidine core of this compound?

Answer:

- Catalyst Screening: Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig conditions for amidation/alkylation steps .

- Microwave-Assisted Synthesis: reports improved yields (20–30%) for pyrimidine derivatives using microwave irradiation to accelerate reaction kinetics .

- Protecting Groups: Temporarily protect the dimethylamino group with Boc to prevent undesired side reactions during coupling .

What computational tools are recommended for predicting the metabolic stability of this compound?

Answer:

- ADMET Prediction: Software like SwissADME or ADMET Predictor estimates metabolic sites (e.g., oxidative demethylation of the dimethylamino group).

- CYP450 Docking: AutoDock or MOE simulates interactions with cytochrome P450 enzymes to identify potential oxidation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.